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Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methylpyridine

Cat. No.: B1371285

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-iodo-3-methylpyridine

Introduction

2-Chloro-5-iodo-3-methylpyridine is a halogenated pyridine derivative that serves as a
crucial building block in organic synthesis. Its unique substitution pattern, featuring chloro, iodo,
and methyl groups, provides multiple reactive sites for further chemical modification. This
makes it a valuable intermediate in the development of novel compounds within the
pharmaceutical and agrochemical industries[1][2]. Researchers leverage this molecule's
reactivity to construct more complex molecular architectures, particularly in the synthesis of
biologically active pyridine derivatives known for a range of therapeutic properties[1].

This guide provides a comprehensive overview of the core physical and chemical properties of
2-Chloro-5-iodo-3-methylpyridine. It is intended for researchers, synthetic chemists, and
drug development professionals who require a detailed understanding of this compound for its
effective handling, characterization, and application in synthetic workflows. The information
presented is synthesized from chemical supplier data and public chemical databases to ensure
technical accuracy.

Compound Identification and Core Properties

Accurate identification is the first step in any scientific endeavor. The fundamental identifiers
and physical properties of 2-Chloro-5-iodo-3-methylpyridine are summarized below. These
values are critical for reaction planning, purification, and safety assessments.
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Property Value Source(s)
CAS Number 59782-89-7 [11[3114]
Molecular Formula CeHsCIIN [11[31[4]
Molecular Weight 253.47 g/mol [11[3114]

2-Chloro-3-methyl-5-

Synonyms iodopyridine, 2-Chloro-5-iodo- [11[3114]
3-picoline

Appearance Off-white to tan crystalline solid  [1]

Melting Point 44 - 52 °C [1]

Purity >98% to =99% (GC) [11[4]

Store at 2-8°C under an inert
atmosphere (Nitrogen or

Storage [1]4][5]
Argon) and protected from

light.

Computational Data

Computational models provide valuable predictions of a molecule's behavior and properties,
which are particularly useful in the early stages of drug discovery and process development.

Parameter Predicted Value Source(s)
Topological Polar Surface Area
12.89 A2 [4]
(TPSA)
LogP (Octanol-Water Partition
2.64802 [4]

Coeff.)

Spectroscopic and Structural Characterization

While detailed, peer-reviewed spectral assignments for 2-Chloro-5-iodo-3-methylpyridine are
not readily available in the public domain, spectroscopic data such as Nuclear Magnetic
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Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its identity and
purity. Chemical suppliers often provide this data upon request[6][7][8]. The expected
spectroscopic features are discussed within the experimental protocols below.

Experimental Protocols for Physical Property
Determination

The following section details standardized methodologies for verifying the physical and
structural properties of chemical intermediates like 2-Chloro-5-iodo-3-methylpyridine.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a primary
indicator of a compound's purity. A sharp melting range close to the literature value suggests
high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

o Sample Preparation: Ensure the solid sample is completely dry and finely powdered. A small
amount is packed into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
e Measurement:

o Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting
point (approx. 40 °C).

o Once within 10-15 °C of the expected range, reduce the heating rate to 1-2 °C/min. This
slow rate is crucial for accurately observing the temperature range over which the solid
melts.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). The melting
"point” is correctly reported as this range.
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Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise
structure of an organic molecule. *H NMR provides information on the number, environment,
and connectivity of hydrogen atoms, while 13C NMR details the carbon skeleton.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-iodo-3-methylpyridine
in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The choice of solvent is
critical; it must dissolve the compound without containing protons that would interfere with
the sample's signals.

o Data Acquisition:

o Transfer the solution to a clean, dry NMR tube.

o Acquire *H and 3C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
o Expected *H NMR Signals:

o Asinglet in the aromatic region (& 7.5-8.5 ppm) corresponding to the proton at the C4
position.

o Asinglet in the aromatic region (& 8.0-9.0 ppm) for the proton at the C6 position.

o Asinglet in the aliphatic region (& 2.0-2.5 ppm) corresponding to the three protons of the
methyl (CHs) group.

» Expected 13C NMR Signals:

o Six distinct signals are expected, one for each carbon atom in the molecule, including the
methyl carbon and the five carbons of the pyridine ring. The carbons attached to
electronegative atoms (ClI, I, N) will be significantly shifted downfield.

Workflow Visualization
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The logical flow for characterizing a chemical intermediate is essential for ensuring data
integrity and systematic evaluation. The following diagram illustrates a standard workflow.

Phase 1: Initial Verification
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2-Chloro-5-iodo-3-methylpyridine
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Caption: Workflow for Physical and Spectroscopic Characterization.

Conclusion

2-Chloro-5-iodo-3-methylpyridine is a crystalline solid with a melting point in the range of 44-
52 °C. Its identity and purity are best confirmed through a combination of physical
measurements, such as melting point analysis, and spectroscopic techniques, primarily NMR
and Mass Spectrometry. Proper handling and storage at refrigerated temperatures under an
inert atmosphere are crucial for maintaining its stability and integrity. The data and protocols
presented in this guide provide a solid foundation for scientists to confidently utilize this
versatile chemical intermediate in their research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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